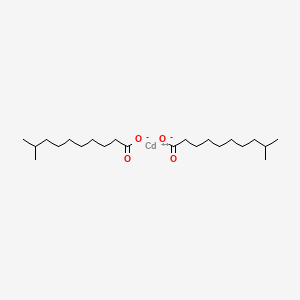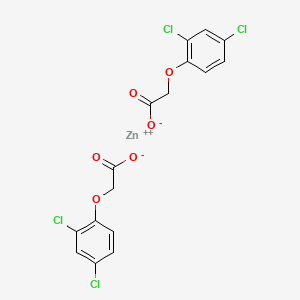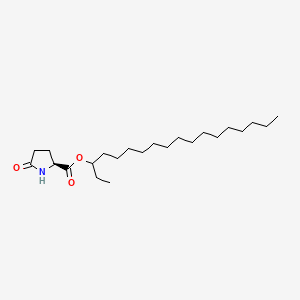
4,4'-Methylenebis(2,6-dicyclopentylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 266-053-9 is chemically identified as 4,4’-methylenebis[2,6-dicyclopentylphenol] . This compound is a type of polyphenol, characterized by its complex molecular structure which includes multiple phenolic groups. It is primarily used as an antioxidant in various industrial applications due to its ability to inhibit oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-methylenebis[2,6-dicyclopentylphenol] typically involves the condensation reaction of 2,6-dicyclopentylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-methylenebis[2,6-dicyclopentylphenol] is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to remove any impurities and obtain a high-purity compound suitable for industrial use.
Chemical Reactions Analysis
Types of Reactions
4,4’-methylenebis[2,6-dicyclopentylphenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenolic rings.
Scientific Research Applications
4,4’-methylenebis[2,6-dicyclopentylphenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Widely used in the production of lubricants, plastics, and other materials to enhance their stability and longevity.
Mechanism of Action
The primary mechanism by which 4,4’-methylenebis[2,6-dicyclopentylphenol] exerts its effects is through its antioxidant activity. The phenolic groups in the compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is crucial in various applications, from stabilizing industrial materials to potential therapeutic uses in medicine.
Comparison with Similar Compounds
Similar Compounds
- Butylated hydroxytoluene (BHT)
- Butylated hydroxyanisole (BHA)
- Tert-butylhydroquinone (TBHQ)
- Propyl gallate
Uniqueness
Compared to these similar compounds, 4,4’-methylenebis[2,6-dicyclopentylphenol] is unique due to its larger and more complex molecular structure, which may provide enhanced stability and effectiveness as an antioxidant. Its specific structure allows it to interact differently with free radicals and other reactive species, potentially offering superior performance in certain applications.
Properties
CAS No. |
66003-80-3 |
|---|---|
Molecular Formula |
C33H44O2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2,6-dicyclopentyl-4-[(3,5-dicyclopentyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C33H44O2/c34-32-28(24-9-1-2-10-24)18-22(19-29(32)25-11-3-4-12-25)17-23-20-30(26-13-5-6-14-26)33(35)31(21-23)27-15-7-8-16-27/h18-21,24-27,34-35H,1-17H2 |
InChI Key |
TUPXVPCNMFLLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC(=C2O)C3CCCC3)CC4=CC(=C(C(=C4)C5CCCC5)O)C6CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


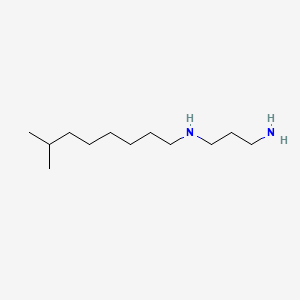
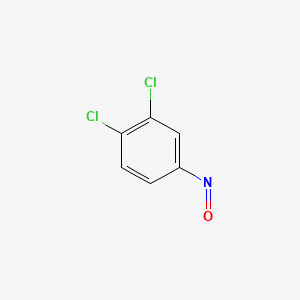
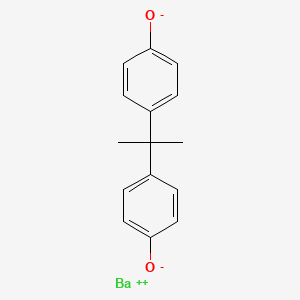
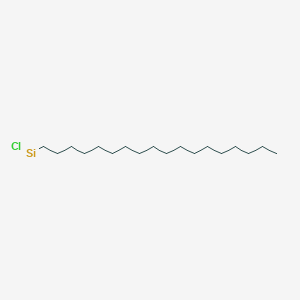
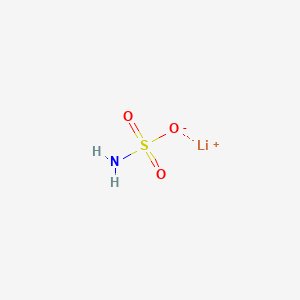
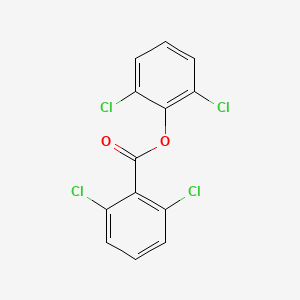
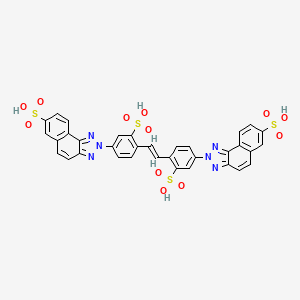
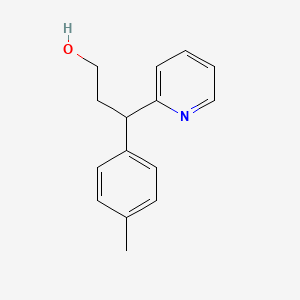
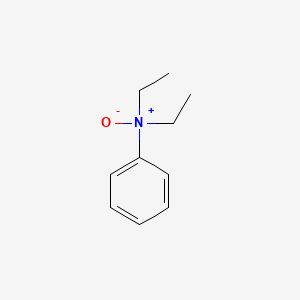
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
